molecular formula C24H29N3O5S B2924980 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide CAS No. 1042974-76-4

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide

Cat. No. B2924980
CAS RN: 1042974-76-4
M. Wt: 471.57
InChI Key: FOOLINQDFUFPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene sulfonyl group, a butanoyl piperazine group, and a methyl benzamide group. For a more detailed structural analysis, you may need to refer to a chemistry database or resource.

Scientific Research Applications

Environmental Behavior and Fate of Related Compounds

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments Parabens, with a structure related to benzenesulfonyl compounds, are used as preservatives in various products. Research indicates that despite wastewater treatments effectively removing parabens, these compounds persist in aquatic environments at low concentrations. Their ubiquity in surface water and sediments results from continuous environmental introduction through the consumption of paraben-based products. The study highlights the need for further investigation into the toxicity of chlorinated by-products of parabens, which are more stable and persistent than their parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Potential of Structurally Similar Compounds

Therapeutic Potential of Benzothiazoles Benzothiazoles, a structural motif that shares some characteristics with benzenesulfonyl derivatives, have been identified for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antitumor activities. Several derivatives are under investigation for their potential as antitumor agents, with some benzothiazole-containing compounds already in clinical use for treating various diseases/disorders. This review emphasizes the importance of benzothiazoles in drug discovery and their potential in developing new therapies, particularly for cancer (Kamal, Hussaini, & Malik, 2015).

Interaction with Biological Systems

Adsorption and Biodegradation of Organic Pollutants The review on the adsorption of methylene blue using low-cost adsorbents can provide insights into methods for removing organic pollutants from water. This approach could be relevant for studying the environmental interactions and potential biodegradation pathways of N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide and similar compounds. Understanding the adsorption behavior and degradation pathways of related structures is crucial for assessing their environmental impact and designing more sustainable compounds (Rafatullah, Sulaiman, Hashim, & Ahmad, 2010).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found . It’s important to handle all chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-3-7-21(28)26-14-16-27(17-15-26)24(30)23(33(31,32)20-8-5-4-6-9-20)25-22(29)19-12-10-18(2)11-13-19/h4-6,8-13,23H,3,7,14-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOLINQDFUFPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide

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